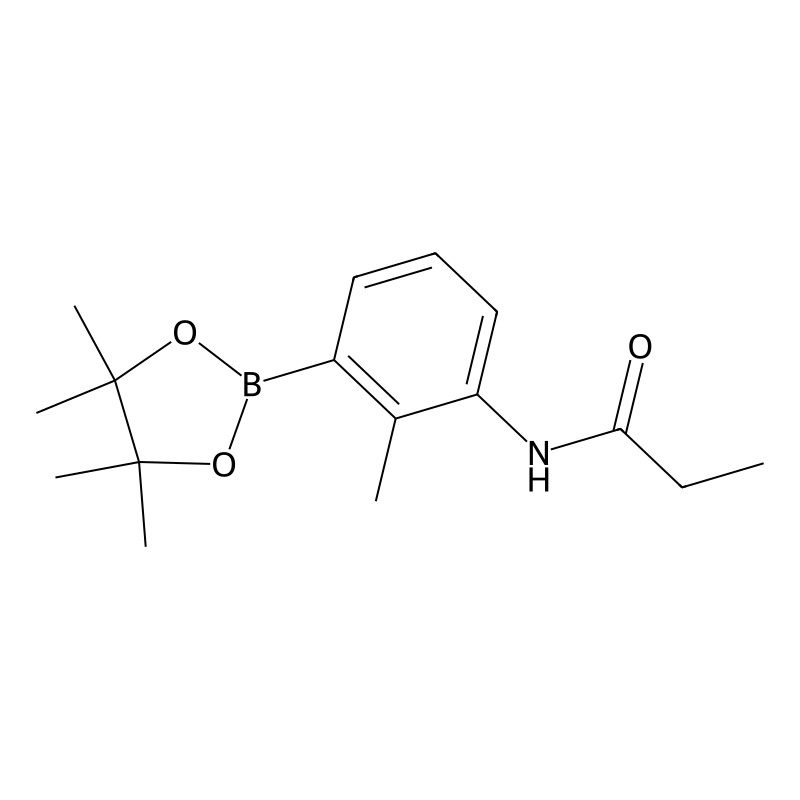N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Borylation of Alkylbenzenes
Field: Organic Chemistry
Application: This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes.
Method: The process involves the use of a palladium catalyst to form pinacol benzyl boronate.
Results: The result is the formation of pinacol benzyl boronate.
Hydroboration of Alkynes and Alkenes
Application: This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes.
Method: The process involves the use of transition metal catalysts.
Results: The result is the formation of boronates.
Coupling with Aryl Iodides
Application: This compound can be used for coupling with aryl iodides.
Method: The process involves the use of a copper catalyst to form aryl boronates.
Asymmetric Hydroboration of 1,3-Enynes
Synthesis of Novel Copolymers
Field: Polymer Chemistry
Application: This compound can be used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units.
Results: The result is the formation of novel copolymers with unique optical and electrochemical properties.
Preparation of Aminothiazoles and Amino-pyrido-indol-carboxamides
Construction of Stimulus-Responsive Drug Carriers
Field: Pharmaceutical Sciences
Results: The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc.
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is a complex organic compound notable for its structural features, particularly the incorporation of a boron-containing moiety. Its molecular formula is , and it possesses a molecular weight of approximately 305.18 g/mol. The compound is characterized by a propionamide group attached to a phenyl ring that is further substituted with a tetramethyl-1,3,2-dioxaborolan moiety. This unique structure contributes to its potential applications in various chemical and biological fields.
- Suzuki Coupling Reaction: The boron atom allows for participation in cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds.
- Nucleophilic Substitution: The nitrogen in the propionamide can undergo nucleophilic substitution reactions, making it versatile for further functionalization.
- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
The synthesis of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide typically involves several key steps:
- Preparation of Boronic Acid Derivative: Starting from commercially available boronic acids or their derivatives.
- Formation of Amide Bond: Reacting the boronic acid with an appropriate amine under conditions that favor amide bond formation.
- Purification: Utilizing techniques such as recrystallization or chromatography to obtain the pure compound.
For example, one method involves using 3-formylbenzenboronic acid and pinacol in the presence of sodium borohydride to synthesize related compounds .
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide has potential applications across various fields:
- Pharmaceuticals: As a building block for drug development due to its unique structural features.
- Material Science: Utilized in the synthesis of advanced materials that require specific electronic or optical properties.
- Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Interaction studies involving N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide are essential for understanding its reactivity and biological implications. These studies often focus on:
- Binding Affinity: Assessing how well the compound interacts with specific biological targets.
- Mechanism of Action: Investigating how the compound exerts its effects at the molecular level.
- Toxicity Profiles: Evaluating safety and potential side effects when used in biological systems.
Several compounds share structural similarities with N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | 214360-60-8 | 0.99 |
| N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 171364-78-6 | 0.86 |
| N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide | 1056904-42-7 | 0.88 |
| N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide | 935660-75-6 | 0.83 |
These compounds highlight the versatility and importance of boron-containing structures in organic chemistry and their potential applications across various scientific disciplines.








